molecular formula C40H32N6O4 B11523284 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide

4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide

Cat. No.: B11523284
M. Wt: 660.7 g/mol
InChI Key: VXNPTQXXCADGPX-UHFFFAOYSA-N
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Description

4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common methods include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with other functional groups, facilitated by catalysts and specific reaction conditions.

    Amide Bond Formation: This step involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds, a crucial part of the compound’s structure.

    Cyclization Reactions: These reactions help in forming the pyrimidine ring, an essential component of the compound.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-Acetamido-N-(4-{6-[4-(4-acetamidobenzamido)phenyl]-2-phenylpyrimidin-4-YL}phenyl)benzamide stands out due to its unique structure and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

Molecular Formula

C40H32N6O4

Molecular Weight

660.7 g/mol

IUPAC Name

4-acetamido-N-[4-[6-[4-[(4-acetamidobenzoyl)amino]phenyl]-2-phenylpyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C40H32N6O4/c1-25(47)41-32-20-12-30(13-21-32)39(49)43-34-16-8-27(9-17-34)36-24-37(46-38(45-36)29-6-4-3-5-7-29)28-10-18-35(19-11-28)44-40(50)31-14-22-33(23-15-31)42-26(2)48/h3-24H,1-2H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

VXNPTQXXCADGPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)C

Origin of Product

United States

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